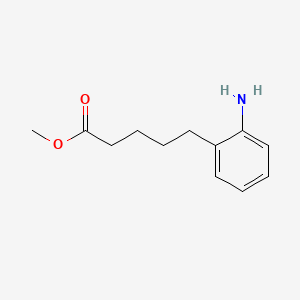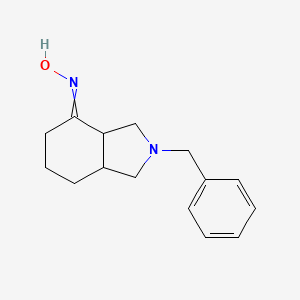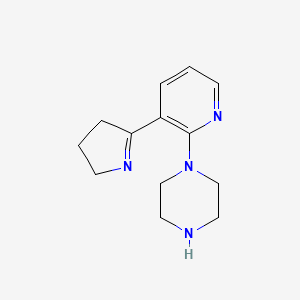
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-2-metil-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona es un compuesto orgánico sintético que pertenece a la clase de las piridazinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-2-metil-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona generalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de piridazinona: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo cloro: La cloración se puede realizar utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición del grupo pirazol: Este paso implica la reacción del intermedio de piridazinona con un derivado de pirazol, a menudo en condiciones de sustitución nucleofílica.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción podrían dirigirse al grupo cloro o al anillo de pirazol, utilizando reactivos como hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Hidruro de sodio, carbonato de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la sustitución podría introducir grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar vías e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas, como agentes antiinflamatorios o anticancerígenos.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-2-metil-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona dependería de su objetivo biológico específico. En general, los compuestos de esta clase pueden interactuar con enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares podrían incluir cinasas, proteasas u otras proteínas involucradas en las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
- 4-cloro-2-metil-5-aminopiridazin-3(2H)-ona
- 2-metil-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona
- 4-cloro-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona
Singularidad
4-cloro-2-metil-5-(((1-metil-1H-pirazol-3-il)metil)amino)piridazin-3(2H)-ona es único debido a la combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C10H12ClN5O |
|---|---|
Peso molecular |
253.69 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-15-4-3-7(14-15)5-12-8-6-13-16(2)10(17)9(8)11/h3-4,6,12H,5H2,1-2H3 |
Clave InChI |
DSCCAKDQWRIOCR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CNC2=C(C(=O)N(N=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)





![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)




